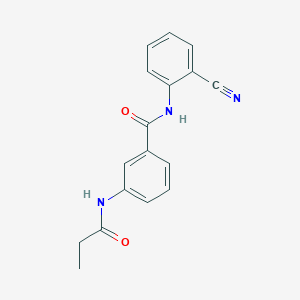![molecular formula C15H13NO4 B5481980 1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as HPOD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of HPOD involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function and memory. HPOD has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HPOD has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function and memory. HPOD has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using HPOD in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. HPOD has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. However, one of the limitations of using HPOD in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the study of HPOD. One area of research could focus on the development of more efficient synthesis methods for HPOD. Another area of research could focus on the potential applications of HPOD in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and memory. Additionally, further studies could be conducted to investigate the anticancer properties of HPOD and its potential use in cancer therapy.
Conclusion:
In conclusion, HPOD is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and improve cognitive function and memory. Further research is needed to investigate the potential applications of HPOD in the treatment of Alzheimer's disease and cancer therapy.
Synthesis Methods
The synthesis of HPOD is a complex process that involves several steps. The initial step involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with sodium methoxide to produce the oxime ether, which undergoes a cyclization reaction to produce the final product, HPOD.
Scientific Research Applications
HPOD has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. HPOD has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
properties
IUPAC Name |
7-(hydroxymethyl)-2-phenyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-8-15-7-6-10(20-15)11-12(15)14(19)16(13(11)18)9-4-2-1-3-5-9/h1-7,10-12,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLYJYOGHUSRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5481911.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5481935.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481939.png)
![N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5481950.png)

![8-{[(2-chlorobenzyl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5481956.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5481962.png)
![7-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5481964.png)
![N,2-dimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5481978.png)
![5-(4-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5481990.png)